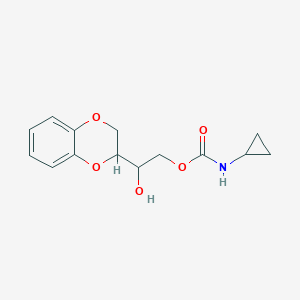
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate is a complex organic compound that features a benzodioxane moiety, a hydroxyethyl group, and a cyclopropanecarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate typically involves multiple steps:
Formation of the Benzodioxane Moiety: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane.
Introduction of the Hydroxyethyl Group: The benzodioxane can be further reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Formation of the Cyclopropanecarbamate: The final step involves the reaction of the hydroxyethyl benzodioxane with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to form the cyclopropanecarbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cyclopropanecarbamate group can be reduced to form the corresponding amine.
Substitution: The benzodioxane moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-(1,4-Benzodioxan-2-yl)-2-oxoethyl cyclopropanecarbamate.
Reduction: Formation of 2-(1,4-Benzodioxan-2-yl)-2-aminoethyl cyclopropanecarbamate.
Substitution: Various substituted benzodioxane derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in various biological processes.
Pathways: The compound could modulate signaling pathways related to inflammation, oxidative stress, or neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxane: A simpler compound with similar structural features but lacking the hydroxyethyl and cyclopropanecarbamate groups.
2-(1,4-Benzodioxan-2-yl)ethanol: Similar to the target compound but without the cyclopropanecarbamate group.
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonylpiperazine: Contains the benzodioxane moiety but differs in the functional groups attached.
Uniqueness
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
13887-61-1 |
|---|---|
Fórmula molecular |
C14H17NO5 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-cyclopropylcarbamate |
InChI |
InChI=1S/C14H17NO5/c16-10(7-19-14(17)15-9-5-6-9)13-8-18-11-3-1-2-4-12(11)20-13/h1-4,9-10,13,16H,5-8H2,(H,15,17) |
Clave InChI |
VCFPGQUWJMMYKA-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O |
SMILES canónico |
C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















